molecular formula C14H20N2O4 B4079404 N'-(2,4-dimethoxyphenyl)-N,N-diethylethanediamide

N'-(2,4-dimethoxyphenyl)-N,N-diethylethanediamide

Cat. No. B4079404
M. Wt: 280.32 g/mol
InChI Key: HQIKUOCTBIMATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N,N-diethylethanediamide, commonly known as DMEDA, is a chemical compound that has been widely used in scientific research. It is a member of the amide family and is characterized by its ability to act as a ligand for various metal ions. In

Mechanism of Action

DMEDA acts as a bidentate ligand, meaning it can bind to metal ions through two separate atoms. The oxygen atoms on the dimethoxyphenyl group serve as the binding sites for the metal ion. DMEDA has been shown to form stable complexes with various metal ions, and the resulting complexes have been studied extensively.
Biochemical and Physiological Effects:
DMEDA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

DMEDA is a versatile ligand that can be used with a variety of metal ions. It has been shown to enhance the reactivity and selectivity of metal catalysts in organic transformations. Additionally, DMEDA is relatively easy to synthesize and has low toxicity. However, DMEDA is not without limitations. It can be difficult to isolate DMEDA complexes from reaction mixtures, and the resulting complexes can be unstable under certain conditions.

Future Directions

There are several future directions for the study of DMEDA. One area of research could focus on the development of new DMEDA-based ligands that have improved stability and reactivity. Additionally, the use of DMEDA in catalytic reactions could be further explored, with a focus on developing more efficient and selective catalysts. Finally, the potential biochemical and physiological effects of DMEDA could be studied in more detail to determine its potential as a therapeutic agent.

Scientific Research Applications

DMEDA has been used in a variety of scientific research applications, including coordination chemistry, catalysis, and organic synthesis. DMEDA is commonly used as a ligand for various metal ions, such as copper, palladium, and platinum. It has been shown to enhance the reactivity and selectivity of metal catalysts in organic transformations. Additionally, DMEDA has been used in the synthesis of various organic compounds, including heterocyclic compounds and chiral compounds.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-N',N'-diethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-16(6-2)14(18)13(17)15-11-8-7-10(19-3)9-12(11)20-4/h7-9H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIKUOCTBIMATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-N',N'-diethyloxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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